molecular formula C19H17N5O B2503774 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034232-88-5

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2503774
CAS No.: 2034232-88-5
M. Wt: 331.379
InChI Key: IASOLLGBXBKRDZ-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a pyrazole ring, a pyridine ring, and an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyridine Derivative: The pyridine ring is often synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine: The pyrazole and pyridine derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.

    Formation of the Indole Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and indole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines from nitro groups.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific kinases involved in cell proliferation.

    Biological Research: The compound is used in the study of cellular signaling pathways and molecular interactions, providing insights into the mechanisms of various diseases.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of specific proteins and enzymes.

    Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares structural similarities with the presence of a pyrazole and pyridine ring but differs in the isoquinoline moiety.

    N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: Another related compound with a pyrazole ring, but with different substituents on the aromatic rings.

Uniqueness

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is unique due to its specific combination of pyrazole, pyridine, and indole rings, which confer distinct biological activities and chemical properties. This unique structure allows for selective inhibition of certain kinases, making it a valuable compound in targeted cancer therapy research.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-24-12-15(11-22-24)16-7-6-13(9-20-16)10-21-19(25)18-8-14-4-2-3-5-17(14)23-18/h2-9,11-12,23H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASOLLGBXBKRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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